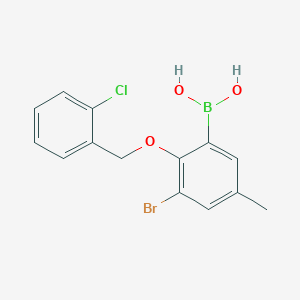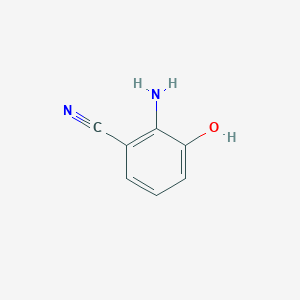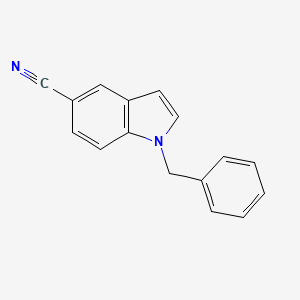
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Übersicht
Beschreibung
The compound "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogenation and coupling reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of phenylboronic acid derivatives, demonstrating the generality of halodeboronation transformations . Similarly, ω-(4-Bromophenyl)alkanoic acids were synthesized from bromoalkenylbenzenes through a sequence of hydroboration, thermal isomerization, and oxidation, followed by a cross-coupling reaction to form boronates . These methods highlight the potential pathways that could be adapted for the synthesis of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid".
Molecular Structure Analysis
Boronic acids' molecular structures are characterized by the trivalent boron atom. In a study of 3-bromophenylboronic acid, a variety of experimental and computational techniques were used to analyze the structure, including FT-IR, FT-Raman, NMR, UV-Vis spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" and to understand its electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential.
Chemical Reactions Analysis
Aryl boronic acids are known to participate in Pd-catalyzed cross-coupling reactions, which are useful for creating biaryl structures . The synthesis of 2-aryl- and 2-heteroaryl-substituted benzoquinones via cross-coupling of boronic acids with aromatic halides further exemplifies the versatility of boronic acids in chemical synthesis . These reactions are relevant to the potential reactivity of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" in forming complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the synthesis of 3-borono-5-fluorobenzoic acid involved a two-step reaction that yielded an important intermediate for organic synthesis . The properties of such intermediates are crucial for their application in the synthesis of various organic materials. The synthesis of bromo-substituted boron complexes also provides insight into the properties of brominated boronic acids . These studies can inform the expected properties of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid", such as solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Derivatives in Synthetic Chemistry
Boronic Acid in Halodeboronation
Halodeboronation, which involves the conversion of aryl boronic acids to halides, is another significant application. A study on the synthesis of 2-bromo-3-fluorobenzonitrile demonstrated the halodeboronation of various aryl boronic acids, highlighting the versatility of these compounds in organic synthesis (Szumigala et al., 2004).
Macrocyclic Chemistry and Boronic Esters
In macrocyclic chemistry, boronic esters derived from aryl boronic acids, such as 2-methylphenyl-, 3-methylphenyl-, and 4-methylphenyl-boronic acids, have been explored for constructing complex molecular structures. These compounds play a crucial role in creating diversified molecular architectures (Fárfan et al., 1999).
Non-Linear Optical Materials
Boronic acids are also being investigated for their potential in the synthesis of non-linear optical (NLO) materials. For example, a study involving the synthesis of novel pyrimidine analogs via Suzuki cross-coupling reaction using aryl/heteroaryl boronic acids provided insights into the electronic and structural relationship of these compounds, which is crucial for understanding their NLO properties (Malik et al., 2020).
Applications in Nanotechnology
The utility of phenyl boronic acids extends to nanotechnology, where they function as binding ligands and aid in the surface modification of materials like carbon nanotubes. This application is crucial for developing sensors and other advanced materials (Mu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGFKWLTLTDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584499 | |
| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid | |
CAS RN |
849052-17-1, 871126-00-0 | |
| Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)







